7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has attracted attention due to its potential applications in various research areas. It is a powder with a molecular weight of 227.06 .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One method involves the free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a powder with a molecular weight of 227.06 .Scientific Research Applications
General Properties
“7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one” is a chemical compound with the CAS Number: 1153450-24-8. It has a molecular weight of 227.06 and is typically stored at room temperature. It is usually available in powder form .
Biological Activities
Benzofuran compounds, including “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one”, have been shown to possess strong biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make benzofuran compounds potential natural drug lead compounds .
Anticancer Applications
Some substituted benzofurans have shown significant anticancer activities. For example, a compound similar to “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one” was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Applications
Benzofuran derivatives, including “7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one”, have shown potent antibacterial activity. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
properties
IUPAC Name |
7-bromo-5-methyl-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRFNPSFAATWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |
CAS RN |
1153450-24-8 | |
Record name | 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.